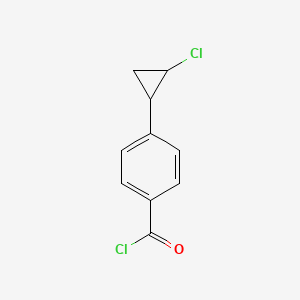

4-(2-Chlorocyclopropyl)benzoyl chloride

Description

Properties

IUPAC Name |

4-(2-chlorocyclopropyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-9-5-8(9)6-1-3-7(4-2-6)10(12)13/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHJZWNXAYDMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664446 | |

| Record name | 4-(2-Chlorocyclopropyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132337-10-1 | |

| Record name | 4-(2-Chlorocyclopropyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chlorocyclopropyl Benzoyl Chloride

Retrosynthetic Analysis of 4-(2-Chlorocyclopropyl)benzoyl chloride

A retrosynthetic analysis of this compound identifies the most logical disconnections to reveal plausible starting materials. The primary disconnection is the acyl chloride, leading back to the corresponding carboxylic acid, 4-(2-chlorocyclopropyl)benzoic acid. This transformation is a standard and reliable reaction in organic synthesis.

The second key disconnection involves the formation of the chlorocyclopropyl ring. This suggests a cyclopropanation reaction of an alkene precursor. A logical and readily accessible precursor is a 4-substituted benzoic acid derivative containing a vinyl group, such as 4-vinylbenzoic acid or its ester. The synthesis of arylcyclopropanes often involves the cyclopropanation of a styrene (B11656) derivative. unl.pt This leads to a synthetic strategy that hinges on two main transformations: the formation of the 2-chlorocyclopropyl benzoic acid moiety and the subsequent conversion to the benzoyl chloride.

Precursor Design and Synthesis

The synthesis of the target molecule relies on the successful preparation of its key precursors. This involves the formation of the 4-(2-chlorocyclopropyl)benzoic acid skeleton, followed by the conversion of the carboxylic acid to the more reactive benzoyl chloride.

Synthesis of 4-(2-Chlorocyclopropyl)benzoic Acid Derivatives

The synthesis of 4-(2-chlorocyclopropyl)benzoic acid is not widely documented directly; therefore, its preparation is approached through the synthesis of a suitable precursor, 4-vinylbenzoic acid, followed by a chlorocyclopropanation step.

Synthesis of 4-Vinylbenzoic Acid:

A common and effective method for synthesizing 4-vinylbenzoic acid is the Wittig reaction. rsc.org This process typically starts from 4-(bromomethyl)benzoic acid, which is first converted into a phosphonium salt.

Formation of the Phosphonium Salt: 4-(bromomethyl)benzoic acid is reacted with triphenylphosphine in a solvent like acetone to produce 4-carboxybenzyltriphenylphosphonium bromide. rsc.org

Wittig Reaction: The resulting phosphonium salt is then treated with a base, such as sodium hydroxide, and an aldehyde, typically formaldehyde, in an aqueous medium. rsc.orgscribd.com This reaction yields 4-vinylbenzoic acid and triphenylphosphine oxide. rsc.org The desired product, 4-vinylbenzoic acid, can be isolated by acidifying the filtrate. chemistry-online.com

An alternative starting material for 4-vinylbenzoic acid is 4-methylbenzoic acid, which can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 4-(bromomethyl)benzoic acid. chemistry-online.com

Chlorocyclopropanation:

Once 4-vinylbenzoic acid (or its ester derivative for better solubility in organic solvents) is obtained, the next step is the formation of the 2-chlorocyclopropyl group. This is achieved through the addition of a chlorocarbene or a chlorocarbene equivalent to the vinyl group. Dichlorocarbene (B158193), often generated in situ from chloroform (B151607) and a strong base, can be used, which would require a subsequent reduction step to remove one of the chlorine atoms. A more direct approach involves methods that can add a monochlorocarbene.

Formation of the Benzoyl Chloride Moiety from Carboxylic Acid Precursors

The final step in the synthesis is the conversion of the carboxylic acid group of 4-(2-chlorocyclopropyl)benzoic acid into a benzoyl chloride. This is a standard transformation that enhances the reactivity of the carbonyl group for subsequent reactions. Several common reagents are employed for this purpose.

| Reagent | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Refluxing the carboxylic acid in neat thionyl chloride, often with a catalytic amount of DMF. | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Reaction in an inert solvent (e.g., CH₂Cl₂) at room temperature, with a catalytic amount of DMF. | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride (PCl₅) | Mixing the solid reactants, often without a solvent. The reaction can be energetic. | POCl₃, HCl(g) |

The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups in the molecule. For the conversion of substituted benzoic acids, thionyl chloride is a widely used and effective reagent. researchgate.net The reaction involves heating the carboxylic acid with an excess of thionyl chloride, followed by the removal of the excess reagent and byproducts by distillation or under reduced pressure.

Strategies for Stereoselective Cyclopropanation in Precursor Synthesis

The 2-chlorocyclopropyl group contains two stereocenters, leading to the possibility of diastereomers (cis/trans) and enantiomers. Controlling the stereochemical outcome of the cyclopropanation reaction is crucial for synthesizing specific stereoisomers of the final product.

Diastereoselective Approaches to 2-Chlorocyclopropyl Moieties

The diastereoselectivity of cyclopropanation (the preference for forming a cis or trans product) is influenced by the reagents and reaction conditions. Carbene addition to alkenes is generally a stereospecific syn-addition. wikipedia.org This means that the stereochemistry of the starting alkene is retained in the product. For the synthesis of this compound from 4-vinylbenzoic acid, the primary stereochemical consideration is the relative orientation of the chloro and aryl-carboxyl substituents on the cyclopropane (B1198618) ring. The trans isomer is often the thermodynamically more stable and, therefore, the major product in many cyclopropanation reactions due to reduced steric hindrance.

Enantioselective Synthesis of Cyclopropyl-Containing Precursors

Achieving enantioselectivity in the cyclopropanation step requires the use of chiral catalysts or auxiliaries. The field of asymmetric cyclopropanation is well-developed, particularly for reactions involving diazo compounds and metal catalysts.

Key strategies for enantioselective cyclopropanation include:

Catalysis with Chiral Metal Complexes: Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, complexed with chiral ligands, are effective in catalyzing the asymmetric transfer of carbene moieties from diazo precursors to alkenes.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule (e.g., by forming a chiral ester from the carboxylic acid). The auxiliary directs the cyclopropanation to one face of the double bond, and it is subsequently removed.

Enzymatic Processes: Biocatalysis offers an alternative route, although it is less common for this specific type of transformation.

These enantioselective methods allow for the synthesis of specific enantiomers of the cyclopropyl-containing precursor, which can then be carried forward to produce an enantiomerically enriched form of this compound. researchgate.net

Halogenation Pathways for Chloro-Substitution on the Cyclopropane Ring

The introduction of a chlorine atom onto the cyclopropane ring of a 4-cyclopropylbenzoyl chloride precursor is a chemically nuanced step. Direct chlorination of cyclopropane rings can be challenging due to the potential for ring-opening reactions under harsh conditions. However, several methodologies can be considered for this transformation, drawing from modern synthetic organic chemistry.

One promising approach is the use of photocatalysis. Recent advancements have demonstrated the utility of visible light-mediated reactions for the functionalization of C-H bonds. A notable example is the 1,3-acylative chlorination of aryl cyclopropanes using benzoyl chloride as a bifunctional reagent, facilitated by a dual N-heterocyclic carbene (NHC) and photocatalyst (PC) system. chemicalbook.comresearchgate.netchemrxiv.org In this type of reaction, a photocatalyst, upon excitation with blue light, initiates a radical process. The NHC catalyst activates the acyl chloride, which then participates in a cascade that leads to the opening of the cyclopropane ring and the introduction of a chlorine atom, ultimately forming a γ-chlorinated ketone. While this specific outcome involves ring-opening, modifications to the catalyst system and reaction conditions could potentially be explored to favor direct C-H chlorination while preserving the cyclopropane ring.

Another potential pathway involves free-radical chlorination. This method would typically employ reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or under UV irradiation. The selectivity of this reaction can be influenced by the stability of the resulting cyclopropyl (B3062369) radical.

A summary of potential halogenation pathways is presented in Table 1.

| Halogenation Pathway | Reagents and Catalysts | General Reaction Conditions | Potential Outcome |

| Photocatalytic Acylative Chlorination | Acyl chloride, N-heterocyclic carbene (NHC), Photocatalyst (e.g., 4CzIPN), Base (e.g., K3PO4) | Blue LED irradiation, 25°C, 12 h in a solvent like Dichloromethane (B109758) (DCM) chemrxiv.org | Primarily γ-chlorinated ketones via ring-opening. chemrxiv.org |

| Free-Radical Chlorination | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN or UV light) | Elevated temperatures or UV irradiation in an inert solvent. | Direct C-H chlorination on the cyclopropane ring. |

Comparative Analysis of Synthetic Route Efficiencies and Atom Economy

A comparative analysis of the potential synthetic routes to this compound is essential for evaluating their practicality and sustainability. This analysis considers reaction conditions, catalyst systems, yield, purity, and atom economy.

In contrast, traditional free-radical chlorination may require more forcing conditions, such as higher temperatures or UV irradiation, which can lead to side reactions and lower selectivity. The choice of solvent and radical initiator is critical in optimizing the desired chlorination while minimizing undesired byproducts.

The yield and purity of the final product are critical metrics for assessing the efficiency of a synthetic route. In the context of the photocatalytic 1,3-acylative chlorination of aryl cyclopropanes, reported yields of the resulting γ-chlorinated ketones are generally moderate to high, ranging from 50% to 96% for a variety of substrates. chemicalbook.com For instance, the reaction of (4-cyclopropylphenyl)(phenyl)methanone with benzoyl chloride under optimized photocatalytic conditions yielded the corresponding γ-chlorinated ketone in 83% yield. chemicalbook.com

The purity of the final this compound would necessitate careful purification, likely involving distillation or chromatography to remove any unreacted starting materials, regioisomers, or byproducts from potential ring-opening reactions.

An overview of the yields for a similar photocatalytic reaction is provided in Table 2.

| Aryl Cyclopropane Substrate | Acylating Agent | Product Yield (%) |

| (4-(tert-Butyl)phenyl)cyclopropane | 4-Methoxybenzoyl chloride | 96% |

| (4-Methoxyphenyl)cyclopropane | Benzoyl chloride | 95% |

| (p-Tolyl)cyclopropane | Benzoyl chloride | 83% |

| Phenylcyclopropane | Benzoyl chloride | 77% |

Data adapted from a study on the 1,3-acylative chlorination of aryl cyclopropanes, which results in γ-chlorinated ketones. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of 4 2 Chlorocyclopropyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. rasayanjournal.co.ingoogle.comgoogle.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed. rasayanjournal.co.ingoogle.com The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion and the significant partial positive charge on the carbonyl carbon, which is enhanced by the electron-withdrawing nature of both the chlorine and oxygen atoms. organic-chemistry.org

The reaction of 4-(2-Chlorocyclopropyl)benzoyl chloride with alcohols, a process known as alcoholysis, yields the corresponding esters. This reaction typically proceeds readily, often at room temperature, and may be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Illustrative Data for Esterification Reactions:

| Alcohol | Base | Solvent | Typical Yield (%) |

| Methanol | Pyridine | Dichloromethane (B109758) | >95 |

| Ethanol | Triethylamine | Tetrahydrofuran | >95 |

| Isopropanol | Pyridine | Diethyl ether | 90-95 |

| Phenol | Triethylamine | Toluene | 85-90 |

| Note: This data is illustrative and based on typical yields for benzoyl chloride reactions, not specific experimental results for this compound. |

This compound readily reacts with primary and secondary amines to form the corresponding amides. This amidation reaction is generally very rapid and exothermic. Similar to esterification, a base is often used to scavenge the HCl produced. In many cases, an excess of the amine reactant can serve as the base.

The reaction proceeds through the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion from the tetrahedral intermediate affords the amide. The reaction is typically highly efficient, providing excellent yields of the desired product. Studies on various benzoyl chlorides have shown that a wide range of amines can be used effectively.

Illustrative Data for Amidation Reactions:

| Amine | Base | Solvent | Typical Yield (%) |

| Ammonia | Excess Ammonia | Water/Dioxane | >90 |

| Methylamine | Excess Methylamine | Dichloromethane | >95 |

| Aniline | Triethylamine | Tetrahydrofuran | >90 |

| Diethylamine | Triethylamine | Diethyl ether | >95 |

| Note: This data is illustrative and based on typical yields for benzoyl chloride reactions, not specific experimental results for this compound. |

In a similar fashion to alcohols and amines, thiols can react with this compound to produce thioesters. These reactions are also examples of nucleophilic acyl substitution, where the sulfur atom of the thiol acts as the nucleophile. The presence of a base is generally required to deprotonate the thiol, forming a more potent thiolate nucleophile, and to neutralize the HCl byproduct.

The synthesis of other sulfur-containing derivatives is also possible. For instance, reaction with a source of hydrosulfide (B80085) can lead to the formation of a thiobenzoic acid, although this is often less common due to the reactivity of the product.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, involving the introduction of an acyl group onto an aromatic ring. In this reaction, this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic substrate in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring and yields the ketone product.

By reacting this compound with an appropriate aromatic compound (e.g., benzene (B151609), toluene, anisole) under Friedel-Crafts conditions, a variety of alkyl- and aryl-substituted ketones can be synthesized. The choice of the aromatic substrate will determine the nature of the group attached to the carbonyl of the resulting ketone. For example, reaction with benzene would yield 4-(2-chlorocyclopropyl)phenyl phenyl ketone.

The reaction conditions, including the choice of Lewis acid catalyst and solvent, can significantly impact the efficiency and outcome of the reaction. While specific examples involving this compound are not prevalent in the literature, the general methodology is well-established for a wide array of benzoyl chlorides.

Illustrative Data for Friedel-Crafts Acylation:

| Aromatic Substrate | Catalyst | Solvent | Typical Yield (%) |

| Benzene | AlCl₃ | Carbon disulfide | 85-90 |

| Toluene | FeCl₃ | Dichloromethane | 80-85 |

| Anisole | ZnCl₂ | Nitrobenzene | 75-80 |

| Naphthalene | AlCl₃ | 1,2-Dichloroethane | 70-75 |

| Note: This data is illustrative and based on typical yields for benzoyl chloride reactions, not specific experimental results for this compound. |

The regioselectivity of the Friedel-Crafts acylation is primarily governed by the directing effects of the substituents already present on the aromatic substrate. Electron-donating groups (e.g., alkyl, alkoxy) are typically ortho- and para-directing, while electron-withdrawing groups are meta-directing. Due to steric hindrance, the para-product is often favored over the ortho-product when using ortho-, para-directing groups.

Organometallic Reagent Mediated Reactions

The carbon-chlorine bond of the acyl chloride is highly polarized, rendering the carbonyl carbon susceptible to attack by a wide range of nucleophiles, including organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds.

The reaction of an acyl chloride with a Grignard reagent (R-MgX) is a classical method for ketone synthesis. The reaction proceeds via nucleophilic acyl substitution, where the carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the corresponding ketone.

A significant challenge in this synthesis is the potential for over-addition. The ketone product is also susceptible to attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a major byproduct. chegg.com To favor ketone formation, the reaction is typically conducted at low temperatures and with slow addition of the Grignard reagent to a solution of the acyl chloride.

Table 1: Grignard Reaction for Ketone Synthesis

| Reactant 1 | Reactant 2 (Grignard Reagent) | Expected Ketone Product | Potential Tertiary Alcohol Byproduct |

|---|---|---|---|

| This compound | Alkyl/Aryl Magnesium Halide (R-MgX) | (4-(2-chlorocyclopropyl)phenyl)(R)methanone | (4-(2-chlorocyclopropyl)phenyl)dialkyl/diaryl methanol |

While mechanistically sound, specific documented examples of Grignard reactions with this compound are not prevalent in the reviewed literature. The described pathway is based on the well-established reactivity of benzoyl chlorides. chegg.comyoutube.com

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of C-C bonds with high selectivity, often under mild conditions. lumenlearning.comnih.gov These methods are particularly effective for synthesizing unsymmetrical ketones from acyl chlorides.

Suzuki-Miyaura Coupling: The acylative Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron compound, such as a boronic acid (RB(OH)₂) or a boronic ester. lumenlearning.comnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. nih.gov This method is noted for its tolerance of a wide range of functional groups and the use of generally non-toxic and stable organoboron reagents. lumenlearning.com

Table 2: Acylative Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Aryl/Vinylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-(2-Chlorocyclopropyl)diaryl/aryl-vinyl ketone |

Negishi Coupling: The acylative Negishi coupling reaction provides another efficient route to ketones by reacting the acyl chloride with an organozinc halide (R-ZnX). mdpi.com This reaction is also mediated by a palladium catalyst. nih.govorganic-chemistry.org The general mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. nih.gov Organozinc reagents are highly reactive, allowing for rapid coupling, and the reaction often exhibits high functional group tolerance. mdpi.comresearchgate.netnih.gov

Table 3: Acylative Negishi Coupling

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Organozinc Halide (R-ZnX) | Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃/ligand) | (4-(2-chlorocyclopropyl)phenyl)(R)methanone |

Reductions of the Acyl Chloride Moiety

The acyl chloride group can be selectively reduced to either an aldehyde or a primary alcohol by choosing an appropriate reducing agent.

The reduction of an acyl chloride can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent. Strong reducing agents like LiAlH₄ typically lead to over-reduction to the alcohol. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a commonly used reagent for this transformation. chemistrysteps.com Its reduced reactivity, compared to LiAlH₄, allows for the selective reduction of the acyl chloride to an aldehyde, which is less reactive and can be isolated, especially when the reaction is performed at low temperatures like -78 °C. chemistrysteps.com Another effective system involves the use of diisobutylaluminium hydride (DIBALH) in the presence of an additive like morpholine, which modulates its reactivity to achieve high yields of the aldehyde. researchgate.net

Table 4: Chemoselective Reduction to Aldehyde

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Lithium tri(t-butoxy)aluminum hydride | -78 °C | 4-(2-Chlorocyclopropyl)benzaldehyde |

Complete reduction of the acyl chloride moiety to a primary alcohol is readily achieved using strong hydride donors such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com These reagents react rapidly with the acyl chloride to form an intermediate aldehyde, which is immediately further reduced to the corresponding primary alcohol. chemistrysteps.com To ensure the reaction goes to completion, an excess of the reducing agent is often used. chemistrysteps.com An efficient method for this conversion involves using sodium borohydride with a phase-transfer catalyst in a mixed solvent system of dichloromethane and water, which can produce the alcohol in excellent yield. researchgate.net

Table 5: Reduction to Primary Alcohol

| Substrate | Reagent | Product |

|---|---|---|

| This compound | LiAlH₄ or NaBH₄ | (4-(2-Chlorocyclopropyl)phenyl)methanol |

Influence of the 2-Chlorocyclopropyl Substituent on Reaction Kinetics and Thermodynamics

Electronic Effects: The substituent's electronic influence is twofold.

Cyclopropyl (B3062369) Ring: A cyclopropyl ring, due to the high p-character of its C-C bonds (Walsh orbitals), can act as an electron-donating group through resonance when adjacent to a pi-system. This donation would tend to slightly deactivate the carbonyl carbon toward nucleophilic attack by increasing electron density on the benzene ring.

Chloro Group: Conversely, the chlorine atom on the cyclopropyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the benzene ring, which in turn withdraws electron density from the carbonyl carbon.

The net electronic effect is a balance between the resonance donation of the cyclopropyl ring and the strong inductive withdrawal of the chlorine atom. It is likely that the powerful -I effect of the chlorine atom dominates, resulting in a net electron-withdrawing character for the entire substituent. This would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reaction rates (kinetics) for the transformations discussed.

Mechanistic Investigations of Reactions Involving 4 2 Chlorocyclopropyl Benzoyl Chloride

Detailed Reaction Pathway Elucidation for Key Transformations

The primary reaction pathway for 4-(2-Chlorocyclopropyl)benzoyl chloride with nucleophiles (e.g., alcohols, amines) is the nucleophilic addition-elimination mechanism. wikipedia.orgyoutube.com This is a two-step process:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-H) on the electron-deficient carbonyl carbon of the acyl chloride. This leads to the breaking of the C=O pi bond and the formation of a transient, negatively charged tetrahedral intermediate. youtube.com The carbon atom rehybridizes from sp² to sp³ in this step.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.com A final deprotonation step from the attacking nucleophile, often by a weak base or another molecule of the nucleophile, yields the final product and hydrochloric acid.

This pathway is fundamental to transformations such as esterification (with alcohols) and amidation (with amines).

Identification of Transition States and Intermediates in Acyl Transfer

The acyl transfer reactions of this compound proceed through a high-energy transition state to form a discernible tetrahedral intermediate. wikipedia.org

Transition State (TS): The transition state represents the energy maximum on the pathway to the tetrahedral intermediate. In the TS, the bond between the nucleophile and the carbonyl carbon is partially formed, while the C=O pi bond is partially broken. Its structure is transient and cannot be isolated. The Hammond postulate suggests that for highly reactive acyl chlorides, the transition state structure more closely resembles the starting materials. princeton.edu

Tetrahedral Intermediate: Unlike the transition state, the tetrahedral intermediate is a true, albeit short-lived, species in a potential energy well. It is characterized by an sp³-hybridized central carbon atom bonded to the 4-(2-chlorocyclopropyl)phenyl group, an oxygen anion (oxy-anion), the chloride, and the incoming nucleophile. The stability of this intermediate can be influenced by the solvent environment. Catalysts, such as pyridine (B92270), can function by forming a more reactive quaternary acylammonium salt intermediate, which is then more susceptible to nucleophilic attack. wikipedia.org

Reaction Coordinate Diagram for Acyl Transfer

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by observing changes in reaction rate upon isotopic substitution. wikipedia.org Although specific KIE studies on this compound are not extensively documented, the principles can be applied to understand its reaction mechanisms. The rate-determining step is typically the initial nucleophilic attack.

Primary KIEs: A primary KIE would be observed if a bond to the isotope is broken in the rate-determining step. princeton.edu For instance, comparing the reaction rate of a nucleophile R-OH versus its deuterated counterpart R-OD could reveal the importance of proton transfer in the mechanism. A significant kH/kD > 1 would suggest proton transfer is involved in the rate-limiting step.

Secondary KIEs: These are observed when the isotopically substituted atom is not directly involved in bond-breaking or formation. wikipedia.org For reactions of this compound, a secondary KIE could be measured by labeling the carbonyl carbon with ¹³C. A small but measurable k¹²/k¹³ value would be expected due to the change in hybridization of the carbonyl carbon from sp² to sp³ in the rate-determining step.

Leaving Group KIE: Using chlorine isotopes (³⁵Cl vs. ³⁷Cl) can help determine the extent of C-Cl bond cleavage in the transition state. A significant k³⁵/k³⁷ value indicates that the C-Cl bond is substantially weakened or broken in the rate-determining step. researchgate.net

Table 1: Hypothetical Kinetic Isotope Effects for the Reaction with an Alcohol (R-OH)

| Isotopic Substitution | Type of KIE | Expected k_light / k_heavy | Mechanistic Implication |

| Carbonyl: ¹²C vs ¹³C | Secondary | ~1.02 - 1.05 | Consistent with sp² to sp³ rehybridization in the rate-determining step. |

| Leaving Group: ³⁵Cl vs ³⁷Cl | Leaving Group | > 1.008 | Suggests significant C-Cl bond cleavage in the transition state, pointing towards a concerted or elimination-dominant step. |

| Nucleophile: R-OH vs R-OD | Solvent/Primary | ~1.0 | Indicates that the O-H bond is not broken in the rate-determining step, supporting the standard addition-elimination mechanism. |

This table is illustrative and based on established principles of KIEs.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can significantly influence both the rate and the mechanism of reactions involving this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents can participate directly in the reaction (solvolysis) and can stabilize the transition state and the chloride leaving group through hydrogen bonding. This generally leads to faster reaction rates. In highly polar solvents, the mechanism may even shift towards a dissociative SN1-type pathway, involving an acylium ion intermediate, although this is less common for benzoyl chlorides compared to aliphatic acyl chlorides. wikipedia.org

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can solvate the cationic portion of the transition state but are less effective at solvating the leaving chloride anion. Some polar aprotic solvents, like DMF, can act as nucleophilic catalysts by reacting with the acyl chloride to form a highly reactive Vilsmeier-type intermediate. wikipedia.org

Non-polar Solvents (e.g., hexane, benzene): Reactions are typically much slower in non-polar solvents due to their inability to stabilize the charged intermediates and transition states involved in the nucleophilic acyl substitution pathway.

Table 2: Expected Relative Rates of Reaction with a Generic Nucleophile in Different Solvents

| Solvent Class | Example Solvent | Expected Relative Rate | Rationale |

| Polar Protic | Ethanol | High | Stabilizes charged transition state and leaving group via H-bonding; can act as a reactant. |

| Polar Aprotic (Catalytic) | DMF | Very High | Forms a highly reactive intermediate via nucleophilic catalysis. wikipedia.org |

| Polar Aprotic (Non-catalytic) | Acetonitrile (B52724) | Moderate | Stabilizes charged species through dipole-dipole interactions. |

| Non-polar | Hexane | Low | Poor stabilization of charged transition state and intermediates. |

Catalytic Cycle Analysis in Metal-Mediated Transformations

While primarily used in nucleophilic acyl substitution, the aryl chloride functionality (though part of the acyl group) could potentially engage in metal-mediated cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, typically after conversion to a less reactive derivative. A more direct metal-mediated transformation for an acyl chloride is palladium-catalyzed ketone synthesis.

A hypothetical catalytic cycle for a palladium-catalyzed cross-coupling reaction between this compound and an organometallic reagent (e.g., an organoboron compound, R-B(OR)₂) would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the acyl chloride. The C-Cl bond is broken, and the palladium inserts itself to form a square planar Pd(II) complex. This is often the rate-determining step in the catalytic cycle.

Transmetalation: The organic group (R) from the organometallic reagent is transferred to the palladium center, displacing the chloride ligand to form a new Pd(II) complex containing both organic fragments.

Reductive Elimination: The two organic groups on the palladium center (the acyl group and the R group) couple and are eliminated from the metal center, forming the final ketone product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

This cycle provides a pathway to form ketones that would be difficult to synthesize through traditional methods.

Stereochemical Aspects and Conformational Analysis of 4 2 Chlorocyclopropyl Benzoyl Chloride and Its Precursors

Stereoisomerism of the 2-Chlorocyclopropyl Moiety (cis/trans, R/S Configurations)

The 2-chlorocyclopropyl substituent attached to the benzoyl chloride core possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. This gives rise to both diastereomerism (cis/trans isomerism) and enantiomerism.

Cis/Trans Isomerism : This form of diastereomerism relates to the relative orientation of the substituents on the cyclopropane ring. libretexts.org

In the cis-isomer , the chlorine atom and the p-benzoyl chloride group are on the same side of the ring. This isomer possesses a plane of symmetry that bisects the C1-C2 bond and the phenyl ring. Due to this symmetry, the molecule is achiral, despite having two stereogenic centers. Such a compound is referred to as a meso compound. uky.edu

In the trans-isomer , the chlorine atom and the p-benzoyl chloride group are on opposite sides of the ring. This isomer lacks a plane of symmetry and is therefore chiral. uky.edu

R/S Configurations : The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter. youtube.com

For the chiral trans-isomer, there are two enantiomers:

(1R,2R)-4-(2-Chlorocyclopropyl)benzoyl chloride

(1S,2S)-4-(2-Chlorocyclopropyl)benzoyl chloride

A racemic mixture of the trans-isomer would contain equal amounts of the (1R,2R) and (1S,2S) enantiomers. youtube.com The cis-isomer is designated as (1R,2S) or (1S,2R), but as it is a single achiral compound, these designations describe the same molecule.

The different stereoisomers of 4-(2-Chlorocyclopropyl)benzoyl chloride are summarized in the table below.

| Isomer Type | Specific Isomer | Chirality | Description |

| Diastereomer | cis-4-(2-Chlorocyclopropyl)benzoyl chloride | Achiral (meso) | Chlorine and benzoyl groups are on the same side of the cyclopropane ring. |

| Diastereomer | trans-4-(2-Chlorocyclopropyl)benzoyl chloride | Chiral | Chlorine and benzoyl groups are on opposite sides of the cyclopropane ring. Exists as a pair of enantiomers. |

| Enantiomer | (1R,2R)-4-(2-Chlorocyclopropyl)benzoyl chloride | Chiral | One of the two enantiomers of the trans isomer. |

| Enantiomer | (1S,2S)-4-(2-Chlorocyclopropyl)benzoyl chloride | Chiral | The other enantiomer of the trans isomer. |

Resolution and Separation Techniques for Stereoisomers

Since enantiomers have identical physical properties in an achiral environment, their separation from a racemic mixture (a process called resolution) requires the use of chiral selectors. minia.edu.eg For the trans-4-(2-Chlorocyclopropyl)benzoyl chloride, several techniques could be employed to separate the (1R,2R) and (1S,2S) enantiomers.

Diastereomeric Salt Formation : This classical resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. minia.edu.eg For a precursor like 4-(2-chlorocyclopropyl)benzoic acid, reaction with a chiral amine (e.g., (R)-1-phenylethylamine) would produce two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. minia.edu.eg Subsequent acidification would regenerate the separated enantiomers of the carboxylic acid. youtube.com

Chiral Chromatography : This is a powerful and widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. minia.edu.egresearchgate.net The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. researchgate.netnih.gov Cyclodextrin-based columns are one example of CSPs that can resolve a wide variety of chiral compounds. researchgate.netnih.gov

Enzymatic Resolution : Enzymes are inherently chiral and can exhibit high stereoselectivity. An enzyme could be used to selectively catalyze a reaction on one enantiomer in the racemic mixture, leaving the other unreacted. For instance, a lipase (B570770) could selectively esterify one enantiomer of a precursor alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. minia.edu.eg

| Technique | Principle | Application Example for Precursors |

| Diastereomeric Salt Formation | Reaction of a racemic acid/base with a chiral base/acid to form separable diastereomeric salts. minia.edu.eg | Reacting racemic 4-(2-chlorocyclopropyl)benzoic acid with an enantiopure chiral amine. |

| Chiral Chromatography (e.g., CSP-HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.net | Direct separation of the enantiomers of this compound or its ester derivatives. |

| Enzymatic Resolution | An enzyme selectively transforms one enantiomer, allowing it to be separated from the unreacted enantiomer. minia.edu.eg | Selective hydrolysis of one enantiomer of a racemic ester precursor by a lipase. |

Chiral Induction Strategies in Synthetic Routes

To avoid the need for resolution, modern organic synthesis focuses on chiral induction strategies to directly produce enantiomerically enriched products. scripps.edu This involves transferring chirality from a chiral source to the molecule being synthesized.

Substrate-Controlled Synthesis : If a starting material is already chiral, it can direct the stereochemical outcome of subsequent reactions.

Auxiliary-Controlled Synthesis : A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective transformation. The auxiliary is removed afterward.

Catalyst-Controlled Synthesis : A chiral catalyst (metal-ligand complex or organocatalyst) creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. Enantioselective halocyclization reactions, for example, can be used to synthesize chiral cyclic compounds. nih.gov For the synthesis of the 2-chlorocyclopropyl moiety, an enantioselective cyclopropanation of an alkene with a chlorocarbene, mediated by a chiral catalyst, would be a state-of-the-art approach.

A significant achievement in this field is the concept of remote chiral induction, where a chiral mediator can influence the stereochemistry at a site distant from the initial point of interaction, a feat that was previously mainly the domain of enzymes. scripps.edu

Conformational Preferences of the Cyclopropyl (B3062369) Ring and its Influence on Reactivity

The three-membered cyclopropyl ring is conformationally rigid. Unlike cyclohexanes, it cannot undergo ring-flips. However, the orientation of the substituents relative to each other and to the rest of the molecule is critical.

Cyclopropyl Ring Conformation : The C-C bonds of the cyclopropane ring have a high degree of p-character, and the molecule has a unique electronic structure. caltech.edu The rotational barrier around the single bond connecting the cyclopropyl ring to the phenyl ring determines the preferred orientation. NMR studies on related N-cyclopropyl amides have shown distinct conformational preferences around the N-cyclopropyl bond. acs.org A similar analysis would apply to the C-aryl bond in this compound, where steric and electronic interactions would dictate the most stable conformation (e.g., a "bisected" or "perpendicular" arrangement relative to the phenyl ring).

Benzoyl Chloride Conformation : The benzoyl chloride moiety itself has a preferred conformation. Unsubstituted benzoyl chloride is planar to maximize conjugation between the phenyl ring and the carbonyl group. researchgate.net However, bulky substituents can cause the carbonyl group to twist out of the plane of the aromatic ring, which would affect its reactivity. researchgate.net In this compound, the cyclopropyl group is unlikely to provide enough steric hindrance to significantly disrupt this planarity.

Influence on Reactivity : The conformation of the molecule can influence its reactivity. The accessibility of the electrophilic carbonyl carbon of the benzoyl chloride is dependent on the spatial arrangement of the adjacent cyclopropyl group. Different stereoisomers (cis vs. trans) will present different steric environments around the reactive acyl chloride functional group, potentially leading to different reaction rates with nucleophiles.

Spectroscopic Probes for Stereochemical Assignment and Purity

A combination of spectroscopic techniques is necessary to unambiguously determine the stereochemistry (relative and absolute) and assess the enantiomeric purity of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry (cis vs. trans). The chemical shifts and, more definitively, the proton-proton coupling constants (³JHH) are different for cis and trans isomers on a cyclopropane ring. researchgate.netdtic.mil Typically, the trans coupling constant is smaller than the cis coupling constant. dtic.mil Two-dimensional NMR techniques like HSQC and HMBC can confirm the connectivity and structure. researchgate.net

Chiroptical Spectroscopy :

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com It is an excellent method for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., 1R,2R) using quantum chemical methods, an unambiguous assignment of the absolute configuration can be made. researchgate.net

Electronic Circular Dichroism (ECD) : ECD is the equivalent of VCD in the UV-visible region of the spectrum. It is also used for assigning absolute configuration, particularly for molecules with strong chromophores like the benzoyl group. nih.gov The comparison between experimental and theoretical ECD spectra allows for stereochemical assignment. nih.gov

| Spectroscopic Probe | Information Provided | Specific Application |

| ¹H and ¹³C NMR | Relative stereochemistry (cis/trans), structural confirmation, purity. auremn.org.br | Distinguishing between cis and trans isomers based on different chemical shifts and coupling constants. dtic.mil |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and conformation in solution. youtube.comrsc.org | Unambiguous assignment of the (1R,2R) or (1S,2S) configuration of the trans-enantiomers. |

| Electronic Circular Dichroism (ECD) | Absolute configuration, especially for molecules with UV-Vis chromophores. nih.gov | Corroborating the absolute configuration assignment from VCD by analyzing the benzoyl chromophore. |

| Chiral HPLC | Enantiomeric purity (enantiomeric excess, e.e.). researchgate.net | Quantifying the ratio of the (1R,2R) and (1S,2S) enantiomers in a sample. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 2 Chlorocyclopropyl Benzoyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of 4-(2-chlorocyclopropyl)benzoyl chloride in solution. The unique magnetic environments of the protons and carbons within the molecule provide a detailed fingerprint of its connectivity and stereochemistry.

While 1D ¹H and ¹³C NMR provide initial insights, 2D NMR experiments are indispensable for unambiguously assigning all signals and elucidating the intricate network of covalent bonds and spatial relationships. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY is crucial for tracing the connectivity within the cyclopropyl (B3062369) ring and establishing the relationships between the methine and methylene (B1212753) protons. It would also confirm the coupling between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the signals of the cyclopropyl carbons can be distinguished from the aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is particularly powerful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the cyclopropyl protons and the aromatic quaternary carbon, as well as between the aromatic protons and the carbonyl carbon of the benzoyl chloride group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly coupled. researchgate.net This is invaluable for determining the stereochemistry of the 2-chlorocyclopropyl group. For a given isomer, NOE cross-peaks would be observed between protons on the same face of the cyclopropane (B1198618) ring.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Aromatic Protons (ortho to COCl) | Aromatic Protons (meta to COCl) | Aromatic CH | Carbonyl Carbon, Quaternary Aromatic Carbons | Aromatic Protons (meta to COCl) |

| Aromatic Protons (meta to COCl) | Aromatic Protons (ortho to COCl), Cyclopropyl Methine | Aromatic CH | Quaternary Aromatic Carbons, Cyclopropyl Methine Carbon | Aromatic Protons (ortho to COCl), Cyclopropyl Methine |

| Cyclopropyl Methine (CH-Cl) | Cyclopropyl Methylene Protons | CH-Cl | Carbonyl Carbon, Aromatic Quaternary Carbon, Cyclopropyl Methylene Carbon | Cyclopropyl Methylene Protons (cis) |

| Cyclopropyl Methylene Protons (CH₂) | Cyclopropyl Methine, Other Methylene Proton | CH₂ | Aromatic Quaternary Carbon, Cyclopropyl Methine Carbon | Cyclopropyl Methine (cis), Other Methylene Proton (geminal) |

The relative stereochemistry of the substituents on the cyclopropane ring (cis/trans isomers) significantly influences the NMR spectrum. acs.orgdtic.mil

Chemical Shifts: The chemical shift of the cyclopropyl protons is sensitive to the anisotropic effects of the benzene ring and the chlorine atom. researchgate.net Protons situated cis to the benzoyl group are likely to experience a different shielding or deshielding effect compared to those in the trans isomer.

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between the cyclopropyl protons is stereochemically dependent. Generally, the cis coupling constant (³J_cis) is larger than the trans coupling constant (³J_trans) in cyclopropane systems. dtic.mil By analyzing the coupling patterns of the cyclopropyl protons, the relative stereochemistry can be confidently assigned.

Hypothetical ¹H NMR data for a hypothetical isomer:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic (2H) | 8.05 | d | 8.5 |

| Aromatic (2H) | 7.50 | d | 8.5 |

| CH-Cl (1H) | 3.20 | ddd | 8.0, 6.5, 4.0 |

| CH₂ (1H, cis to benzoyl) | 1.85 | ddd | 10.0, 8.0, 5.0 |

| CH₂ (1H, trans to benzoyl) | 1.40 | ddd | 10.0, 6.5, 3.0 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the determination of the molecular formula. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum. docbrown.info

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers valuable structural information. nih.gov The benzoyl chloride moiety is expected to be a prominent fragment. Common fragmentation pathways would likely involve the loss of the chlorine atom from the benzoyl chloride group, the cleavage of the cyclopropyl ring, or the loss of the entire chlorocyclopropyl group. The benzoyl cation (m/z 105) is a common fragment for benzoyl derivatives. nih.gov

Expected HRMS Data and Fragmentation:

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M]⁺ (with ³⁵Cl₂) | 198.0003 | ~198.0001 | Molecular Ion |

| [M]⁺ (with ³⁵Cl³⁷Cl) | 199.9974 | ~199.9972 | Molecular Ion Isotope |

| [M-Cl]⁺ (from COCl) | 163.0393 | ~163.0390 | Loss of Cl from acyl chloride |

| [C₇H₅O]⁺ | 105.0335 | ~105.0333 | Benzoyl cation |

| [M-C₃H₄Cl]⁺ | 123.0055 | ~123.0053 | Loss of chlorocyclopropyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. researchgate.netresearchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride, typically found in the region of 1770-1815 cm⁻¹. nist.gov The presence of Fermi resonance can sometimes lead to a doublet in this region for benzoyl chlorides. researchgate.net Other characteristic bands include the C-Cl stretching vibrations, aromatic C=C stretching, and C-H stretching vibrations of the aromatic and cyclopropyl groups. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable, and the aromatic ring vibrations often give strong Raman signals. The symmetric breathing mode of the cyclopropane ring would also be a characteristic feature.

Key Vibrational Frequencies:

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | 1785 (very strong) | 1785 (strong) |

| Aromatic C=C Stretch | 1600, 1580, 1490 (medium) | 1600 (strong) |

| C-Cl Stretch (Acyl Chloride) | 875 (strong) | 875 (medium) |

| C-Cl Stretch (Cyclopropyl) | 650-750 (medium) | 650-750 (medium) |

| Cyclopropane Ring Modes | ~1020 (medium) | ~1020 (strong) |

X-ray Crystallography for Solid-State Structural Confirmation (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. nih.govnih.gov This technique would definitively establish the bond lengths, bond angles, and, most importantly, the relative and absolute stereochemistry of the 2-chlorocyclopropyl group. researchgate.net The resulting crystal structure would serve as the gold standard for confirming the assignments made by other spectroscopic methods. The ability to obtain a suitable crystal is often the rate-limiting step for this analysis. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation (GC-MS, LC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for the potential separation of its stereoisomers.

GC-MS (Gas Chromatography-Mass Spectrometry): Due to its volatility, GC-MS could be a suitable method for purity analysis. nih.gov However, the high reactivity of the benzoyl chloride functional group poses a risk of degradation or reaction with active sites in the GC column or inlet. chromforum.org Derivatization to a more stable compound, such as an amide or ester, might be necessary for robust analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC, coupled with a UV or MS detector, is a powerful technique for analyzing benzoyl chloride derivatives. nih.govchromatographyonline.comresearchgate.netresearchgate.netnih.govjocpr.comnih.gov A C18 column with a mobile phase of acetonitrile (B52724) and water would likely provide good separation of the parent compound from any impurities, such as the corresponding carboxylic acid formed by hydrolysis. sielc.com Chiral HPLC columns could potentially be employed to separate the enantiomers of a specific cis or trans isomer. ku.edu

Example HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS |

| Column Temperature | 30 °C |

Theoretical and Computational Chemistry Studies on 4 2 Chlorocyclopropyl Benzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels within 4-(2-chlorocyclopropyl)benzoyl chloride, offering predictions about its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com

For this compound, FMO analysis would be conducted using methods like Density Functional Theory (DFT). The calculations would reveal the energy levels and spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be primarily located on the electron-rich benzene (B151609) ring and the cyclopropyl (B3062369) group, while the LUMO would be centered on the electron-deficient carbonyl group of the benzoyl chloride moiety. This distribution suggests that the molecule would act as a nucleophile at the aromatic and cyclopropyl sites and as a potent electrophile at the carbonyl carbon.

Illustrative Data Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents hypothetical energy values for the frontier molecular orbitals, calculated at a representative level of theory. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -8.95 |

| HOMO | -7.20 |

| LUMO | -1.50 |

| LUMO+1 | -0.85 |

| HOMO-LUMO Gap | 5.70 |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (ESP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. numberanalytics.comyoutube.com This technique is instrumental in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. numberanalytics.com

In the case of this compound, an ESP map would likely show a significant region of positive potential around the carbonyl carbon of the acyl chloride group, confirming its high electrophilicity. The chlorine atom of the benzoyl chloride and the chlorine on the cyclopropyl ring would exhibit negative potential due to their high electronegativity. The benzene ring would likely display a moderately negative potential due to its π-electron system.

Partial atomic charges, which can be derived from the electrostatic potential, quantify the charge distribution at the atomic level. temple.edu Methods like ChelpG or Natural Bond Orbital (NBO) analysis would be used to calculate these charges.

Illustrative Data Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound

This table shows hypothetical partial charges, which indicate the electron distribution across the molecule.

| Atom | Hypothetical Partial Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.55 |

| Acyl Chloride (Cl) | -0.20 |

| Cyclopropyl Chlorine (Cl) | -0.15 |

| Benzene Ring Carbons (average) | -0.10 to +0.05 |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. numberanalytics.comumn.edu It allows for the detailed exploration of potential energy surfaces, helping to elucidate reaction pathways, identify intermediates, and determine the structures of transition states. coe.edusumitomo-chem.co.jp

A key application of DFT in studying reaction mechanisms is the localization of transition states (TS), which are the highest energy points along a reaction pathway. researchgate.net Identifying the geometry of a transition state and calculating its energy relative to the reactants allows for the determination of the activation energy barrier (ΔG‡). nih.gov A lower energy barrier corresponds to a faster reaction rate. sumitomo-chem.co.jp

For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, DFT calculations would be employed to model the reaction path. For instance, in a nucleophilic acyl substitution, the calculations would model the formation of a tetrahedral intermediate and the subsequent departure of the chloride leaving group. The transition state for the formation of this intermediate would be located, and its structure and energy determined. A frequency calculation is typically performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Illustrative Data Table 3: Hypothetical Energy Barriers for a Nucleophilic Attack on this compound

This table provides hypothetical activation energies for a reaction, comparing different nucleophiles.

| Reaction | Nucleophile | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Hydrolysis | Water | 15.2 |

| Aminolysis | Ammonia | 10.5 |

| Alcoholysis | Methanol | 13.8 |

Note: The data in this table is illustrative and intended to represent typical values that would be obtained from DFT calculations.

Reaction coordinate analysis, often performed using the Intrinsic Reaction Coordinate (IRC) method, maps the entire reaction pathway from the transition state down to the reactants and products. numberanalytics.comscm.com This analysis provides a detailed picture of the geometric changes that occur during a chemical transformation, such as bond breaking and formation. numberanalytics.com By plotting the energy as a function of the reaction coordinate, a reaction energy profile can be constructed, which visually represents the intermediates and transition states along the pathway. numberanalytics.com

For this compound, an IRC calculation for a substitution reaction would start from the optimized transition state geometry and trace the path to both the reactants (the starting material and the nucleophile) and the products (the substituted product and the chloride ion). This would confirm that the identified transition state correctly connects the intended reactants and products and would provide a deeper understanding of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govaip.org

For this compound, MD simulations would be particularly useful for understanding its conformational preferences. The molecule has several rotatable bonds, including the bond connecting the cyclopropyl group to the benzene ring and the bond between the benzene ring and the carbonyl group. MD simulations can sample the potential energy surface to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for studying solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to model how the solvent interacts with the solute and influences its conformation and reactivity. mdpi.comnih.gov For example, in a polar solvent, the simulations would show how solvent molecules arrange themselves around the polar acyl chloride group, which can stabilize transition states and affect reaction rates.

Illustrative Data Table 4: Hypothetical Conformational Analysis from MD Simulations

This table shows a hypothetical distribution of major conformers found during an MD simulation in a given solvent.

| Conformer | Dihedral Angle (Cyclopropyl-Benzene) | Dihedral Angle (Benzene-Carbonyl) | Population (%) |

| 1 | ~30° | ~20° | 65 |

| 2 | ~150° | ~25° | 25 |

| 3 | ~35° | ~160° | 10 |

Note: The data in this table is illustrative and intended to represent typical results that would be obtained from molecular dynamics simulations.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. For this compound, these predictions can guide the interpretation of experimental spectra and provide a deeper understanding of its electronic and structural properties. Methodologies such as ab initio calculations and Density Functional Theory (DFT) are central to these predictive efforts. nih.goviphy.ac.cnarxiv.orgdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational chemistry offers robust methods for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govnmrdb.org The process typically involves the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, the complex interplay of the electron-withdrawing benzoyl chloride group and the sterically unique chlorocyclopropyl substituent would lead to a distinct NMR spectrum. The electronegativity of the chlorine atom on the cyclopropyl ring is expected to significantly influence the chemical shifts of the cyclopropyl protons and carbons. docbrown.info

Illustrative Predicted NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O | 168.5 | - |

| C1 (aromatic, attached to C=O) | 134.2 | - |

| C2/C6 (aromatic) | 130.8 | 8.15 (d) |

| C3/C5 (aromatic) | 129.5 | 7.60 (d) |

| C4 (aromatic, attached to cyclopropyl) | 145.3 | - |

| CH (cyclopropyl, attached to Ar) | 33.1 | 2.65 (m) |

| CH (cyclopropyl, with Cl) | 58.9 | 3.50 (m) |

| CH₂ (cyclopropyl) | 24.7 | 1.50-1.70 (m) |

Note: These are hypothetical values for illustrative purposes and would be derived from DFT calculations (e.g., B3LYP/6-311G(d,p)).

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can be predicted through DFT calculations. researchgate.netresearchgate.net These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. Key vibrational modes for this compound would include the C=O stretch of the benzoyl chloride, the C-Cl stretches from both the acyl chloride and the cyclopropyl ring, and various aromatic C-H and C-C vibrations. The IR spectrum of benzoyl chloride and its derivatives are well-documented and provide a basis for comparison. nist.govnist.govchemicalbook.com The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the substituents on the benzene ring.

Illustrative Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch (acyl chloride) | 1775 | Strong |

| Aromatic C=C Stretch | 1600, 1490 | Medium-Strong |

| C-Cl Stretch (acyl chloride) | 870 | Strong |

| Aromatic C-H Bending | 830 | Medium |

| C-Cl Stretch (cyclopropyl) | 750 | Medium |

Note: These are hypothetical values for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Reactivity

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netnih.gov For this compound, a QSAR/QSPR model could be developed to predict its reactivity, for instance, its rate of hydrolysis or its reactivity towards nucleophiles. Acyl chlorides are known to be highly reactive, and their reactivity is modulated by the electronic nature of the substituents on the aromatic ring. studymind.co.ukchemguide.co.uk

To build a QSAR/QSPR model for the reactivity of a series of substituted benzoyl chlorides, including the 4-(2-chlorocyclopropyl) derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic, steric, or lipophilic.

Key Molecular Descriptors for Reactivity Modeling:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ), which are well-established for benzoic acid derivatives, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemrxiv.orgviu.caviu.cascispace.comresearchgate.net For an acyl chloride, a more electron-withdrawing substituent would increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples. The bulky cyclopropyl group would have a significant steric influence.

Lipophilic Descriptors: The partition coefficient (logP) is the primary descriptor for lipophilicity, which can influence reactivity in different solvent systems.

A typical QSAR/QSPR model would take the form of a linear equation:

Log(Reactivity) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where c₀, c₁, c₂ are coefficients determined through multiple linear regression (MLR) or other statistical methods. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the standard error of the estimate. nih.govnih.govyoutube.com

Model Equation (Illustrative): Log(k) = 1.2 + 2.5(σp) - 0.8(Es) + 0.5(µ) Note: This table and equation are hypothetical and serve to illustrate the structure of a QSAR model.

Sustainable Synthesis Approaches for 4 2 Chlorocyclopropyl Benzoyl Chloride

Application of Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for 4-(2-chlorocyclopropyl)benzoyl chloride from a green chemistry perspective necessitates a holistic evaluation of all materials and processes involved. A plausible synthetic pathway would likely involve two key stages: the cyclopropanation of a suitable styrene (B11656) precursor, followed by a Friedel-Crafts acylation to introduce the acyl chloride group, or the acylation of a pre-formed chlorocyclopropylbenzene.

Solvent Selection and Replacement Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process, often constituting the largest mass component of a reaction mixture. Traditional Friedel-Crafts acylation reactions frequently employ halogenated solvents such as dichloromethane (B109758) (DCM) due to their inertness and ability to dissolve reagents and catalysts. However, the environmental and health concerns associated with DCM have driven the search for greener alternatives.

For the synthesis of benzoyl chloride derivatives, several greener solvent options can be considered. Non-polar aprotic solvents with better environmental profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME), can be effective replacements for DCM in many acylation reactions. For reactions that require more polar media, ionic liquids or deep eutectic solvents (DESs) offer potential as recyclable and often less toxic alternatives. In some cases, solvent-free conditions for Friedel-Crafts acylations have been successfully implemented, particularly with the use of highly active heterogeneous catalysts, which represents the most sustainable option by eliminating solvent waste entirely. nih.gov

Table 1: Comparison of Solvents for Friedel-Crafts Acylation

| Solvent | Key Properties | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane (DCM) | High solvency, inert | Volatile, suspected carcinogen, high environmental impact |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, good solvency | Lower volatility than DCM, better environmental profile |

| Cyclopentyl Methyl Ether (CPME) | Low peroxide formation, high boiling point | Lower environmental impact than DCM, easier to recycle |

| Ionic Liquids | Low volatility, tunable properties | Potential for high recyclability, but toxicity and biodegradability must be assessed |

Waste Minimization and By-product Management

A primary goal of green chemistry is to minimize waste at the source. In a multi-step synthesis, this involves optimizing each step to maximize atom economy and reduce the formation of by-products.

In the context of synthesizing this compound, a key area for waste reduction is the Friedel-Crafts acylation step. Traditional methods often use stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is hydrolyzed during workup, generating large quantities of acidic waste. byjus.com The use of catalytic amounts of a recyclable solid acid catalyst would dramatically reduce this waste stream.

By-product formation is another significant concern. For instance, in the synthesis of related benzoyl chlorides, unwanted dimer formation can occur, reducing the yield of the desired product. researchgate.net Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to minimize the formation of such by-products. Furthermore, a well-designed process will include strategies for the separation and, if possible, valorization of any unavoidable by-products. Implementing green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), can help quantify the waste generated and guide process optimization. wikipedia.orgnih.gov

Catalysis in Environmentally Benign Syntheses

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction pathways.

Heterogeneous Catalysis for Improved Separability and Reusability

Similarly, for the cyclopropanation step, the use of recyclable catalysts is a key green strategy. While homogeneous rhodium and copper catalysts are effective for cyclopropanation, their recovery can be challenging. Heterogeneous catalysts, such as silver foil or supported metal complexes, have been developed for cyclopropanation reactions and can be easily recovered and reused. libretexts.org

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Lewis Acid | AlCl₃ | High activity | Stoichiometric amounts often needed, generates large amounts of waste, moisture sensitive |

| Heterogeneous Solid Acid | Zeolites, ZnO | Recyclable, easy to separate, reduces waste | May have lower activity than homogeneous catalysts, potential for leaching |

Biocatalysis for Enhanced Selectivity and Mild Conditions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild reaction conditions, often in aqueous media. While the direct biocatalytic synthesis of a complex molecule like this compound is challenging, enzymatic methods could be applied to key steps.

For instance, biocatalytic Friedel-Crafts acylation is an emerging field, with some acyltransferases showing the ability to catalyze C-C bond formation on aromatic rings. nih.gov Although the substrate scope is currently limited, future developments in enzyme engineering could lead to biocatalysts capable of acylating chlorocyclopropylbenzene derivatives.

Energy Efficiency Considerations in Reaction Design

Improving energy efficiency is a critical aspect of sustainable chemical manufacturing. Reaction design should aim to minimize energy inputs by operating at ambient temperature and pressure whenever possible.

The choice of reaction technology can have a profound impact on energy consumption. Continuous flow chemistry, for example, often offers better heat transfer and mixing compared to traditional batch processes. byjus.comwikipedia.org This can lead to shorter reaction times, higher yields, and improved safety, all of which contribute to a more energy-efficient process. For exothermic reactions like Friedel-Crafts acylation, the superior heat management in a flow reactor can prevent overheating and the formation of by-products, reducing the need for energy-intensive cooling. acs.org

Development of Flow Chemistry Methodologies for Continuous Production